REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([CH:10]=[O:11])[CH:4]=[N:3]1.[OH-:12].[K+]>CO.[Ag-]=O>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=[N:3]1 |f:1.2|
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Name
|
|
Quantity
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0.42 g
|
Type
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reactant
|
Smiles
|
CN1N=CC(=C1[N+](=O)[O-])C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
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16 h
|
Type
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CUSTOM
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Details
|
quenched with concentrated HCl (8 mL) and ethyl acetate
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Type
|
FILTRATION
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Details
|
The mixture was filtered through a layer of celite and
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1[N+](=O)[O-])C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |